N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478289
InChI: InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14)
SMILES: CC1=C(C=CC(=N1)NC(=O)C2CC2)Br
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC13478289

Molecular Formula: C10H11BrN2O

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide -

Specification

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
IUPAC Name N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
Standard InChI InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14)
Standard InChI Key CKOCPODDUGDTQQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)NC(=O)C2CC2)Br
Canonical SMILES CC1=C(C=CC(=N1)NC(=O)C2CC2)Br

Introduction

N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is an organic compound that belongs to the class of pyridine derivatives. It features a cyclopropanecarboxamide group attached to a pyridine ring, which is substituted with a bromine atom at the 5-position and a methyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique structure and potential applications.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide can be approached through several routes, although specific detailed methods are not widely documented. Generally, such compounds are synthesized by reacting a pyridine derivative with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent.

Chemical Reactions:

  • Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in appropriate conditions.

Applications:

  • Pharmaceutical Research: Compounds with similar structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.

  • Material Science: Pyridine derivatives are used in the synthesis of various materials due to their ability to form complexes and participate in polymerization reactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamideBromine and methyl substituents on pyridine ringPotential antimicrobial and anticancer activities
N-(6-methylpyridin-2-yl)cyclopropanecarboxamideMethyl substituent on pyridine ringModerate biological activity
N-(5-chloro-6-methylpyridin-2-yl)cyclopropanecarboxamideChlorine substituent on pyridine ringPossibly lower biological activity compared to bromo-substituted analogs

Safety and Handling

  • Hazard Statements: While specific hazard statements for this compound are not detailed, compounds with similar structures can be irritating to skin and eyes. Handling should be done with caution, using appropriate protective equipment.

  • Storage Conditions: Store in an inert atmosphere at room temperature to minimize degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator